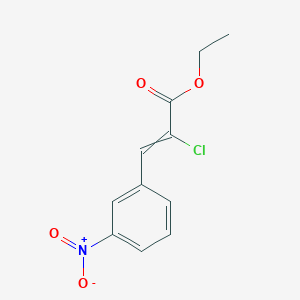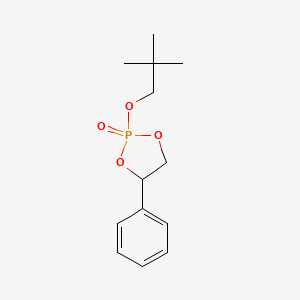
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phenyl-substituted phosphorochloridate with 2,2-dimethylpropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Phosphorochloridate+2,2-Dimethylpropanol→2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the dioxaphospholane ring can be oxidized to form phosphine oxides.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-4-methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-ethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-isopropyl-1,3,2lambda~5~-dioxaphospholan-2-one
Uniqueness
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
185056-84-2 |
|---|---|
Molekularformel |
C13H19O4P |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropoxy)-4-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-13(2,3)10-16-18(14)15-9-12(17-18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI-Schlüssel |
NAASRDMJJJPORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP1(=O)OCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



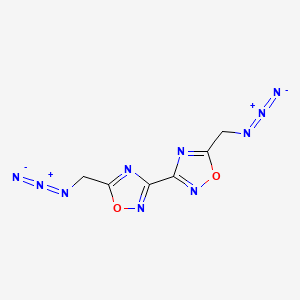

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
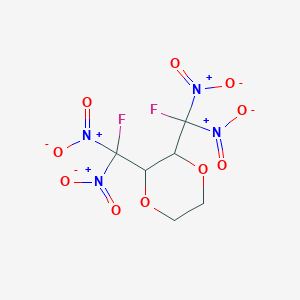
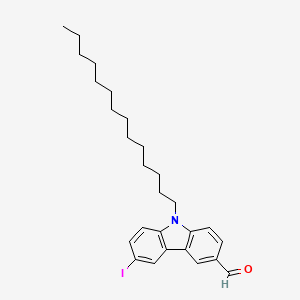

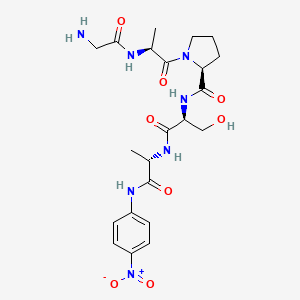


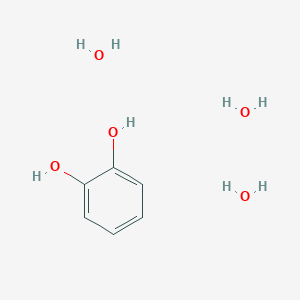
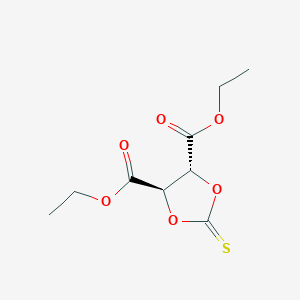
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
